Product packaging for N-Aminopiperidine hydrochloride(Cat. No.:CAS No. 63234-70-8)

N-Aminopiperidine hydrochloride

Cat. No.: B138761
CAS No.: 63234-70-8
M. Wt: 136.62 g/mol
InChI Key: ZTNLXZOJUZAGRP-UHFFFAOYSA-N
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Description

Significance of Aminopiperidine Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of biologically active compounds and natural products. nih.gov The introduction of an amino group to this scaffold, creating the aminopiperidine core, further enhances its utility and significance in medicinal chemistry. This functionalization provides a key handle for introducing a variety of substituents and for the construction of more complex molecular architectures.

The presence of the amino group can significantly influence the physicochemical properties of molecules, such as their polarity, basicity, and hydrogen bonding capacity. These properties are crucial for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Furthermore, the aminopiperidine scaffold serves as a versatile building block in the synthesis of various heterocyclic systems. Its inherent reactivity allows for its participation in a range of chemical transformations, leading to the formation of fused, spirocyclic, and bridged bicyclic structures, which are of great interest in drug discovery due to their three-dimensional complexity and potential for novel biological activities.

Historical Context of N-Aminopiperidine Hydrochloride in Synthetic Methodologies

The utility of this compound as a synthetic intermediate has been recognized in the pharmaceutical industry. A notable historical application is its role as a key intermediate in the synthesis of Rimonabant (B1662492), a cannabinoid receptor 1 (CB1) antagonist that was investigated for the treatment of obesity. This highlights the compound's importance in the development of therapeutic agents.

The synthesis of this compound itself has been a subject of process development, with methods described in patent literature focusing on the reduction of N-nitrosopiperidine. These processes aim for efficiency and scalability, underscoring the industrial relevance of this compound as a valuable starting material. The availability of reliable synthetic routes to this compound has been crucial for its application in broader chemical research and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2 B138761 N-Aminopiperidine hydrochloride CAS No. 63234-70-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLXZOJUZAGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212625
Record name Piperidine, 1-amino-, hydrochloride
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Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-70-8
Record name 1-Piperidinamine, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-amino-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-amino-, hydrochloride
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Record name 1-Piperidinamine, hydrochloride (1:1)
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Reactivity and Reaction Mechanisms of N Aminopiperidine Hydrochloride and Its Derivatives

Fundamental Aminopiperidine Reactivity

The reactivity of the N-aminopiperidine moiety is largely dictated by the presence of the exocyclic primary amino group and the endocyclic tertiary amine, which is part of the piperidine (B6355638) ring.

Nucleophilic Properties of the Aminopiperidine Moiety

The N-aminopiperidine molecule possesses two nitrogen atoms, both with lone pairs of electrons, making it a potent nucleophile. The primary exocyclic amino group (-NH₂) is generally the more reactive site for nucleophilic attack compared to the ring nitrogen. A key factor enhancing its reactivity is the "alpha-effect," a phenomenon observed in molecules like hydrazines where an atom adjacent to the nucleophilic center bears a lone pair of electrons. libretexts.org This effect makes the primary amine of N-aminopiperidine more nucleophilic than would be predicted based on its basicity alone. libretexts.org This heightened nucleophilicity allows it to readily participate in reactions, such as the formation of hydrazones and other bioactive molecules. sigmaaldrich.com

Alkylation and Acylation Reactions

N-Aminopiperidine and its derivatives readily undergo alkylation and acylation, common reactions for amines that lead to the formation of more complex structures.

Alkylation: This reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by the amine. youtube.com The primary amino group of N-aminopiperidine can be alkylated to form secondary or tertiary amines. The reaction's extent can be controlled by stoichiometry; using an excess of the amine can favor monoalkylation, while an excess of the alkylating agent can lead to further substitution. youtube.comnih.gov The process often requires a base to neutralize the hydrogen halide formed during the reaction. nih.gov

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, in a process known as nucleophilic acyl substitution. youtube.com This reaction is a reliable method for forming an amide bond. For instance, N-aminopiperidine can react with ethyl formate (B1220265) to produce N-1-piperidinylformamide. sigmaaldrich.com

Formation of Quaternary Ammonium (B1175870) Salts

When an amine is treated with an excess of an alkylating agent, it can undergo exhaustive alkylation to form a quaternary ammonium salt. wikipedia.orgwikipedia.org In the case of N-aminopiperidine derivatives where the piperidine nitrogen is a tertiary amine, it can be alkylated to form a quaternary ammonium salt. This reaction, often called the Menschutkin reaction, involves the direct reaction of the tertiary amine with an alkyl halide. nih.govnih.gov

The product is a quaternary ammonium cation, which is permanently charged regardless of the solution's pH. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The rate of this reaction is influenced by the solvent, with polar solvents typically accelerating the process by stabilizing the transition state. nih.gov

Deamination Pathways of N-Aminopiperidine Derivatives

Deamination, the removal of an amino group, can proceed through several pathways for N-aminopiperidine derivatives.

One significant pathway is through oxidation. A kinetic study on the oxidation of N-aminopiperidine with chloramine (B81541) revealed a two-step process. tuwien.at The initial step involves the formation of a diazene (B1210634) intermediate, which subsequently decomposes into a variety of products. tuwien.at This pathway highlights how oxidation can effectively remove the functionality of the primary amino group.

Another important deamination route involves the reaction with nitrous acid (HNO₂). youtube.comyoutube.com Primary aliphatic amines react with nitrous acid to form unstable diazonium salts, which readily decompose to yield a carbocation and nitrogen gas, often resulting in the formation of an alcohol. libretexts.orgyoutube.com Given that N-aminopiperidine contains a primary amino group, it is expected to undergo a similar reaction, leading to the elimination of the N-amino moiety and the evolution of nitrogen gas.

Nitrosamine (B1359907) Formation and Denitrosation Reactions of N-Aminopiperidine Precursors/Derivatives

N-aminopiperidine is a hydrazine (B178648) derivative and, like other secondary and tertiary amines, can act as a precursor to the formation of N-nitrosamines. sigmaaldrich.comtuwien.at These compounds are a class of potent mutagens and are classified as probable human carcinogens. tuwien.at

The formation of an N-nitrosamine generally requires a nitrosatable amine, a nitrosating agent (such as nitrous acid or nitrite (B80452) salts), and conditions that facilitate the reaction. tuwien.at The process is highly pH-dependent; nitrosation is often enhanced at an acidic pH, which favors the formation of the active nitrosating species from nitrite. sigmaaldrich.com However, at very low pH, the amine precursor itself becomes protonated, reducing its reactivity. sigmaaldrich.com For N-aminopiperidine, exposure to air can be sufficient to form the corresponding carcinogenic nitrosamine. tuwien.at A common laboratory synthesis of N-aminopiperidine hydrochloride involves the deliberate formation of N-nitrosopiperidine from piperidine, followed by reduction to yield the N-amino product, illustrating the close chemical relationship between these compounds. researchgate.net

Protonation and Protolytic Denitrosation Kinetics

Denitrosation is the reverse reaction of nitrosamine formation, where the nitroso group is cleaved from the amine. This reaction is typically acid-catalyzed. Kinetic studies on the denitrosation of various nitrosamines have provided detailed insights into the mechanism.

The reaction rate often increases with acid concentration. For many nitrosamines, the rate-determining step is the proton transfer to the nitrosamine, specifically to the oxygen or nitrogen atom of the nitroso group. nih.gov This initial protonation makes the N-N bond weaker and susceptible to cleavage. The rate law under these conditions often follows the form: rate = k₂[Nitrosamine][H⁺].

The table below summarizes key findings from kinetic studies on denitrosation reactions, which are analogous to the processes that N-nitrosopiperidine, the direct precursor to N-aminopiperidine, would undergo.

Nitrosamine StudiedSolvent/ConditionsRate-Limiting StepKey ObservationReference
N-acetyl-N¹-nitrosotryptophanAqueous, [H⁺] > 0.1 MProtonation of the nitrosamineRate increases linearly with acid concentration. nih.gov
N-methyl-N-nitrosoaniline (NMNA)Ethanolic HClProton transfer to the nitrosamineReaction is reversible; rate law is rate = k₂[Nitrosamine][HCl].
Various Nitrosamines80% Acetic Acid-WaterNucleophilic attack on protonated formReactivity is influenced by solvent polarity and electronic properties of substituents.

These studies show that the stability of the N-nitroso bond is highly dependent on the acidity of the environment, with protonation being the critical step that initiates the cleavage of the nitroso group.

Nucleophilic Attack Mechanisms in Denitrosation

The denitrosation of N-nitrosamines, including the derivative N-nitrosopiperidine, can be initiated by nucleophilic attack, typically under acidic conditions. The generally accepted mechanism involves the initial protonation of the nitrosamine at the oxygen atom. This protonation makes the nitroso group a much better leaving group by converting it into a species resembling protonated nitrous acid.

Following protonation, a nucleophile (Nu⁻) can attack the nitrosyl nitrogen, leading to the cleavage of the N-N bond and the release of the parent amine, piperidine, along with a nitrosyl-nucleophile adduct (Nu-NO). dur.ac.uksci-hub.sersc.org The rate of this reaction is dependent on several factors, including the acidity of the medium and the nature of the nucleophile. rsc.org

A key example of nucleophilic denitrosation involves the use of sodium dithionite (B78146) (Na₂S₂O₄). This reagent is highly effective at destroying N-nitrosamines. organic-chemistry.org In this context, the dithionite ion or its decomposition products act as the nucleophile, initiating a reductive denitrosation process that ultimately converts the nitrosamine back to its corresponding secondary amine.

Protonation: The nitrosamine oxygen is protonated in an acidic medium.

Nucleophilic Attack: A nucleophile attacks the electrophilic nitrosyl nitrogen.

N-N Bond Cleavage: The protonated and adducted nitroso group departs, breaking the N-N bond and regenerating the amine.

It is crucial to note that while this pathway is established for many nitrosamines, the specific kinetics and rate-determining step can vary significantly with the substrate structure and reaction conditions. sci-hub.sersc.org

Photolysis Mechanisms of Nitrosamine Derivatives

The photolysis of N-nitrosamine derivatives, such as N-nitrosopiperidine, involves the cleavage of the N-nitroso (N-N) bond upon absorption of ultraviolet (UV) light. The primary photochemical process is the homolytic cleavage of the N-N bond, which generates an aminium radical and a nitric oxide radical (•NO). nih.gov

Primary Photolytic Pathways:

Homolytic Cleavage (Major Pathway): Irradiation with UV light (e.g., 254 nm) excites the nitrosamine molecule, leading to the fission of the weakest bond, the N-N bond, to yield two radical species. (C₅H₁₀N-NO → [C₅H₁₀N•]⁺ + •NO)

Heterolytic Cleavage (Minor Pathway): In the presence of a protic solvent like water, a pathway involving heterolytic cleavage can also occur, facilitated by a water molecule, to produce the protonated secondary amine and nitrous acid. dur.ac.uk

Once formed, the aminium radical intermediate can undergo several subsequent reactions, depending on the solvent and the presence of other reagents. These secondary reactions dictate the final product distribution. In acidic methanol, for instance, photoreduction to the parent amine (piperidine) and photoelimination are competing processes.

Photolysis Condition Reactant Major Products Reference
UV (254 nm), Methanol, HClN-NitrosopiperidinePiperidine, Formaldehyde acs.org
UV (254 nm), Methanol, HCl, CyclohexeneN-Nitrosopiperidine2-Piperidinocyclohexanone oxime acs.org
Neutral pH, UV LightN-NitrosaminesCarbon-centered radicals nih.gov

A study involving spin-trapping at neutral pH demonstrated that photolysis of nitrosamines leads to the formation of carbon-centered radicals. nih.gov This implies that after the initial N-N bond cleavage, a rearrangement or secondary reaction must occur, as the initial radical is nitrogen-centered. nih.gov The exact mechanism of this transformation is a subject of ongoing investigation.

Intramolecular Reaction Mechanisms

Schiff-Base Formation and Iminium Ion Intermediates

Schiff-Base (Hydrazone) Formation:

N-Aminopiperidine possesses a primary amino group (-NH₂) and is therefore classified as a hydrazine derivative. sigmaaldrich.com Like other primary amines, it readily reacts with carbonyl compounds (aldehydes and ketones) to form a type of imine known as a hydrazone. sigmaaldrich.comlibretexts.orglibretexts.org This reaction is a condensation reaction involving the elimination of a water molecule and is typically catalyzed by acid. libretexts.org

The mechanism proceeds in several steps:

Nucleophilic Attack: The nucleophilic primary amino group of N-aminopiperidine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group.

Dehydration: The hydroxyl group is protonated by an acid catalyst, allowing it to leave as a water molecule.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, resulting in the formation of a stable C=N double bond, which characterizes the hydrazone product. libretexts.org

This reaction is crucial for derivatizing carbonyl compounds and is a foundational reaction in the chemistry of N-aminopiperidine.

Iminium Ion Intermediates:

Distinct from Schiff-base formation, the piperidine ring itself can be involved in the formation of iminium ion intermediates. An iminium ion contains a positively charged, double-bonded nitrogen atom (C=N⁺R₂). These species are highly electrophilic and serve as key reactive intermediates in many chemical transformations. acs.orgchemrxiv.org

Iminium ions can be formed from piperidine derivatives through oxidation or dehydration pathways. For example, the oxidation of a piperidine ring at the α-carbon can lead to an unstable carbinolamine, which then loses water to form a cyclic iminium ion. acs.org This iminium ion can then be attacked by a wide range of nucleophiles at the C2 position, leading to the synthesis of complex, substituted piperidines. chemrxiv.org The tautomerization of the iminium ion to its corresponding neutral enamine allows for functionalization at the C3 position with various electrophiles. chemrxiv.org

Rearrangement and Isomerization Processes

While the N-aminopiperidine scaffold is relatively stable, its derivatives and related structures can participate in rearrangement and isomerization reactions.

Isomerization: As mentioned previously, cyclic iminium ions, which can be generated from piperidine derivatives, exist in equilibrium with their corresponding enamine tautomers. This iminium-enamine tautomerism is a form of isomerization that is crucial for the differential reactivity of the molecule, allowing for either nucleophilic attack at C2 (via the iminium ion) or electrophilic attack at C3 (via the enamine). chemrxiv.org

Rearrangement Processes in Related Structures: Although specific, named rearrangement reactions of the N-aminopiperidine skeleton itself are not widely documented, rearrangements are known for related classes of compounds. For instance, the Fischer-Hepp rearrangement is a well-known acid-catalyzed reaction where an N-nitrosoaniline derivative rearranges to form a C-nitrosoaniline, with the nitroso group migrating to the para position of the aromatic ring. sci-hub.se This reaction proceeds via an intermolecular mechanism involving denitrosation followed by electrophilic aromatic substitution by the released nitrosating agent. sci-hub.se While this applies to aromatic nitrosamines and not directly to N-nitrosopiperidine, it illustrates the types of intramolecular transformations that nitroso compounds can undergo.

Furthermore, studies on the photolysis of nitrosamines have suggested that a rearrangement must occur after the initial N-N bond cleavage to account for the observed carbon-centered radicals from the initial nitrogen-centered aminium radical, though the precise mechanism is not fully elucidated. nih.gov

Biological Activity and Pharmacological Research Applications

Medicinal Chemistry Applications of Aminopiperidine Scaffolds

The utility of N-Aminopiperidine and its derivatives in medicinal chemistry is multifaceted, ranging from their use as foundational lead compounds to their role as critical intermediates in the synthesis of complex drugs.

The aminopiperidine scaffold has been instrumental in the design and synthesis of novel therapeutic agents targeting a variety of diseases. Researchers have successfully developed derivatives of 4-aminopiperidine (B84694) as potent N-type calcium channel blockers, which have shown promise in preclinical models of pain and neuropathic pain. acs.orgnih.gov These compounds were designed by decorating the aminopiperidine structure with moieties known to interact with calcium channels.

Furthermore, the 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly through high-throughput screening. nih.gov Derivatives based on this scaffold were found to be effective in cell-based assays, demonstrating the potential of the aminopiperidine core in developing antiviral therapeutics. nih.gov The initial hits from these screens served as lead compounds for further optimization to improve potency and metabolic stability. nih.gov

In the realm of antibacterial research, simplified analogues of caprazamycins, a class of nucleoside antibiotics, have been designed incorporating a piperidine (B6355638) scaffold to link the crucial structural units. rsc.org One such analogue demonstrated good inhibitory activity against MraY, a key enzyme in bacterial cell wall synthesis, and showed efficacy against drug-resistant bacterial strains. rsc.org

N-Aminopiperidine hydrochloride is a crucial intermediate in the synthesis of the cannabinoid receptor 1 (CB1) antagonist, Rimonabant (B1662492). targetmol.comgoogle.com Rimonabant was developed as an anti-obesity agent, and this compound serves as a key building block in its manufacturing process. targetmol.comgoogle.com The synthesis involves the reaction of N-Aminopiperidine with other chemical entities to construct the final complex structure of the drug. google.com

Beyond Rimonabant, aminopiperidine derivatives are widely used as building blocks in the synthesis of various biologically active molecules. sigmaaldrich.com For instance, 4-(N-Boc-amino)piperidine is a versatile intermediate used in the synthesis of CCR5 antagonists with anti-HIV-1 activity and peripherally selective cannabinoid receptor 1 antagonists. chemicalbook.com The protected amino group allows for selective chemical transformations at other positions of the piperidine ring.

Enzyme Inhibition Studies

The N-aminopiperidine core structure has been identified as a key pharmacophore in the development of various enzyme inhibitors. Research has demonstrated its efficacy in targeting a range of enzymes, from those involved in metabolic regulation to those essential for microbial survival.

Dipeptidyl Peptidase IV (DPP-4) Inhibition Research

Substituted aminopiperidines are recognized as potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-4), a serine protease crucial in glucose metabolism. nih.govresearchgate.net The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release. nih.gov This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

The binding of aminopiperidine-based inhibitors to DPP-4 involves interaction with key subsites within the enzyme's active site. nih.gov Structure-activity relationship (SAR) studies have elucidated that the DPP-4 binding site consists of two primary pockets, S1 and S2. nih.gov The 3-aminopiperidine moiety is known to bind to the S2 pocket of the enzyme. nih.gov The design of these inhibitors often involves modifying substituents on the aminopiperidine ring to optimize potency and selectivity over other peptidases like DPP8 and DPP9. nih.gov

Inhibitor Scaffold Target Enzyme Binding Pocket Interaction Therapeutic Application
3-Aminopiperidine DerivativesDipeptidyl Peptidase IV (DPP-4)S2 subsiteType 2 Diabetes

Bacterial Cysteine Protease Inhibition (e.g., IdeS, SpeB, Papain)

Derivatives of 3-aminopiperidine have been investigated as noncovalent inhibitors of bacterial cysteine proteases, which are significant virulence factors for pathogens like Streptococcus pyogenes. nih.govnih.gov Specifically, peptide analogues incorporating a 3-aminopiperidine moiety have been synthesized and tested for their ability to inhibit the Immunoglobulin G (IgG)-degrading enzyme of S. pyogenes (IdeS). nih.govacs.org

In a study of seventeen newly synthesized peptide analogues, several were identified as active IdeS inhibitors. nih.gov The research highlighted the importance of the piperidine moiety's placement within the peptide sequence for inhibitory activity and selectivity. nih.govnih.gov The study also screened these compounds against related cysteine proteases, including SpeB from S. pyogenes and the plant-derived papain. nih.gov

The findings indicated that selectivity was achievable. Smaller analogues that actively inhibited IdeS were found to not inhibit SpeB or papain. nih.govacs.org Conversely, some larger analogues that were active against IdeS demonstrated even greater potency as inhibitors of papain. nih.gov This research identified two specific 3-aminopiperidine-based compounds, (S)-pipG ((S)-3) and (R)-LpipG ((R)-7), that showed high selectivity for IdeS, marking them as promising leads for further development of specific bacterial protease inhibitors. nih.gov

Compound Analogue Target Protease Inhibitory Activity Selectivity Notes
(S)-pipG ((S)-3)IdeSPotent InhibitorLittle to no inhibition of SpeB or papain. nih.gov
(R)-LpipG ((R)-7)IdeSPotent InhibitorLittle to no inhibition of SpeB or papain. nih.gov
(R)-pipGP ((R)-16)IdeS, PapainActive InhibitorMore potent against papain than IdeS; no activity against SpeB. nih.gov
(S)-LpipGP ((S)-18)IdeS, PapainActive InhibitorMore potent against papain than IdeS; no activity against SpeB. nih.gov
(R)-LGpipP ((R)-23)PapainMost Active (in series)Most efficient papain inhibitor in the tested series. nih.gov

Ergosterol (B1671047) Biosynthesis Enzyme Inhibition (e.g., Sterol C14-reductase, Sterol C8-isomerase)

Aminopiperidine derivatives have emerged as novel inhibitors of ergosterol biosynthesis, a critical pathway for the survival of pathogenic fungi. tandfonline.comnih.gov These compounds specifically target the enzyme sterol C14-reductase (also known as Erg24p), which catalyzes the C-14 reduction step in the later stages of the ergosterol synthesis pathway. tandfonline.comoup.comoup.com

Research has shown that treatment of Candida albicans with these aminopiperidine derivatives leads to the inhibition of ergosterol production and the accumulation of abnormal sterols, such as ignosterol. tandfonline.comnih.gov This accumulation disrupts the integrity of the fungal cell membrane. tandfonline.comoup.com The mode of action against C. albicans has been identified as fungistatic. nih.gov Notably, these compounds have demonstrated potent in vitro activity against a broad spectrum of clinically important fungi, including fluconazole-resistant strains of C. albicans and other species like Aspergillus fumigatus and Cryptococcus neoformans. nih.gov

Compound Class Target Enzyme Mechanism of Action Resulting Effect
Aminopiperidine DerivativesSterol C14-reductase (Erg24p)Inhibition of C-14 reduction in the ergosterol pathway. tandfonline.comoup.comAccumulation of ignosterol, disruption of the fungal cell membrane. tandfonline.com

DNA Synthesis Inhibition Mechanisms

N-linked aminopiperidines have been identified as a novel class of bacterial type II topoisomerase inhibitors (NBTIs). acs.orgnih.gov These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication and are validated targets for antibacterial agents. nih.gov Unlike fluoroquinolones, which are also topoisomerase inhibitors, these N-linked aminopiperidine compounds are not affected by target mutations that confer resistance to fluoroquinolones. acs.org

The mechanism of these inhibitors involves the formation of a ternary complex with the topoisomerase enzyme and the uncleaved DNA substrate. acs.org Structure-activity relationship studies have shown that the inhibitor molecule has a left-hand side (LHS) that interacts with the DNA and a right-hand side (RHS) that binds to the topoisomerase protein. acs.org Research has focused on optimizing these scaffolds to retain broad-spectrum antibacterial activity while improving safety profiles. acs.orgnih.gov One optimized analogue demonstrated promising efficacy against Staphylococcus aureus in a mouse thigh infection model. nih.gov

Inhibitor Class Target Enzymes Mechanism of Action Key Advantage
N-Linked Aminopiperidines (NBTIs)DNA gyrase, Topoisomerase IVFormation of a ternary complex with the enzyme and DNA, blocking replication. acs.orgActive against fluoroquinolone-resistant bacterial strains. acs.org

Antiviral Activity Research

The aminopiperidine scaffold is also a cornerstone in the development of novel antiviral agents, with significant findings in the fight against the Hepatitis C Virus.

Hepatitis C Virus (HCV) Assembly and Release Inhibition

A 4-aminopiperidine (4AP) scaffold has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) life cycle. nih.govnih.gov Unlike many approved HCV drugs that target viral replication machinery, this chemotype specifically inhibits the assembly and release of infectious viral particles. nih.gov

The mechanism of action involves the disruption of the trafficking or localization of HCV core proteins onto cytoplasmic lipid droplets (cLDs), a critical step for the assembly of new virions. nih.gov The original hit compound from a high-throughput screen demonstrated a dose-dependent inhibition of the co-localization of HCV core proteins and cLDs. nih.gov A subsequent medicinal chemistry campaign led to the development of several derivatives with increased potency against HCV, reduced in vitro toxicity, and improved pharmacokinetic properties. nih.govnih.gov Importantly, the lead compound showed synergistic effects when combined with approved direct-acting antivirals, highlighting its potential in combination therapies to prevent viral rebound. nih.gov

Scaffold Virus Target Inhibited Process Mechanism of Action
4-Aminopiperidine (4AP)Hepatitis C Virus (HCV)Assembly and ReleaseInterrupts trafficking/localization of HCV core proteins to lipid droplets. nih.gov

Synergy with Direct-Acting Antiviral Compounds

Research has shown that 4-aminopiperidine (4AP) derivatives can act synergistically with direct-acting antiviral (DAA) compounds, particularly against the Hepatitis C Virus (HCV). nih.gov One study demonstrated that a 4AP compound, which inhibits the assembly and release of infectious HCV, works in synergy with the FDA-approved DAAs Telaprevir and Daclatasvir. nih.gov This synergistic effect was also observed with broad-spectrum antiviral agents like Ribavirin and cyclosporin (B1163) A. nih.gov The combination of drugs with different mechanisms of action can enhance efficacy, potentially reducing treatment duration and cost, and raising the barrier for the development of viral resistance. nih.gov The lack of significant in vitro cytotoxicity for the 4AP chemotype further supports its potential use in combination therapies. nih.gov

Disruption of Viral Protein Localization (e.g., HCV Core Proteins with Lipid Droplets)

A key antiviral mechanism of N-aminopiperidine derivatives against HCV involves the disruption of viral protein localization. nih.gov The HCV core protein's association with cytosolic lipid droplets is a critical step for the assembly of new virus particles. nih.govmdpi.com Research has shown that 4-aminopiperidine derivatives can inhibit the co-localization of the HCV core protein with these lipid droplets in a dose-dependent manner. nih.gov By interfering with the trafficking or localization of the core proteins to the lipid droplets, these compounds effectively inhibit the assembly and release of infectious HCV. nih.gov This disruption of a crucial virus-host interaction highlights a promising avenue for antiviral drug development. nih.govmdpi.com

Antimicrobial Activity Research

The antimicrobial potential of N-aminopiperidine derivatives has been explored against various pathogens, including fungi and mycobacteria.

N-aminopiperidine derivatives have demonstrated significant antifungal properties. nih.govmdpi.com Studies have shown that certain aminopiperidine compounds exhibit potent in vitro activity against clinically important fungi, including various Candida species (such as fluconazole-resistant strains of C. albicans and non-albicans Candida) and Aspergillus fumigatus. nih.govmdpi.com For instance, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine have been identified as promising candidates due to their antifungal activity against Candida spp. and Aspergillus spp. mdpi.com The mechanism of action for these compounds is believed to be the inhibition of ergosterol biosynthesis, specifically targeting the enzymes sterol C14-reductase and sterol C8-isomerase. nih.govmdpi.com Unlike some existing antifungals, certain novel 4-aminopiperidines have been shown to exhibit fungicidal activity. mdpi.com The structure of the derivative, particularly the combination of substituents at the piperidine nitrogen and the 4-amino group, is crucial for its antifungal potency. mdpi.com

Table 1: Antifungal Activity of Selected N-Aminopiperidine Derivatives

CompoundTarget FungiObserved ActivityReference
1-benzyl-N-dodecylpiperidin-4-amineCandida spp., Aspergillus spp.Promising in vitro antifungal activity mdpi.com
N-dodecyl-1-phenethylpiperidin-4-amineCandida spp., Aspergillus spp.Promising in vitro antifungal activity mdpi.com
Aminopiperidine derivatives (Compound 1a and 1b)Candida spp., Aspergillus fumigatus, Cryptococcus neoformansPotent in vitro activities nih.gov

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. plos.orgrsc.org N-Aminopiperidine derivatives have been investigated for their potential in this area. plos.orgnih.gov While one study reported limited success, with only one compound out of a series showing a minimum inhibitory concentration (MIC) of 10 μM against virulent M. tuberculosis, other research has been more promising. nih.gov For example, N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have been identified as potent agents against Mycobacterium tuberculosis. plos.org Additionally, piperidinol analogues have demonstrated potent antimycobacterial activity, with MIC values ranging from 2.3–16.9 µM, and are believed to act by inhibiting the essential enzyme arylamine N-acetyltransferase. plos.org

Other Biological Investigations

Beyond their antimicrobial and antiviral activities, N-aminopiperidine derivatives have also been the subject of anticancer research.

Piperidine derivatives have shown potential as anticancer agents through various mechanisms. nih.govnih.gov Research has indicated that these compounds can inhibit the growth of several cancer cell lines, including those of the breast, prostate, colon, lung, and ovaries. nih.govnih.gov The antiproliferative effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govfrontiersin.org For instance, the piperidine nitroxide Tempol was found to be significantly more effective at inhibiting the growth of neoplastic cell lines compared to nonneoplastic ones. researchgate.net

Furthermore, some piperidine analogues have demonstrated antiangiogenic properties, which is the inhibition of the formation of new blood vessels that tumors need to grow and spread. nih.govbenthamscience.com Synthetic chalcone (B49325) analogues containing a piperidine moiety have been shown to inhibit the migration of human umbilical vein endothelial cells induced by vascular endothelial growth factor (VEGF) and decrease the secretion of matrix metalloproteinase-9 (MMP-9) and VEGF itself. nih.gov These findings suggest that N-aminopiperidine derivatives could potentially be developed into anticancer therapies that both directly inhibit cancer cell growth and cut off the tumor's blood supply. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-aminopiperidine (4AP)
Telaprevir
Daclatasvir
Ribavirin
Cyclosporin A
1-benzyl-N-dodecylpiperidin-4-amine
N-dodecyl-1-phenethylpiperidin-4-amine
N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]
Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl)

Metabolic Transformation Studies

This compound is recognized primarily as a metabolite of the cannabinoid receptor 1 (CB1) antagonist, rimonabant. nih.gov The metabolic fate of this compound is intrinsically linked to the biotransformation of its parent compound. The primary metabolic pathways involving the piperidine moiety of rimonabant, which leads to the formation of N-aminopiperidine, include oxidative dehydrogenation and amide bond cleavage. nih.gov

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic transformations of rimonabant. One of the major biotransformation pathways is the oxidative dehydrogenation of the piperidinyl ring, resulting in the formation of a reactive iminium ion metabolite. nih.gov This is followed by the cleavage of the amide linkage, which liberates N-aminopiperidine. nih.gov

Another significant metabolic reaction is the hydroxylation at the 3-position of the piperidinyl ring of rimonabant. nih.gov While direct metabolic studies on this compound are limited, the general metabolism of piperidine-containing compounds suggests that it could undergo further transformations. These may include N-oxidation, a common metabolic pathway for secondary and tertiary amines, which involves the addition of an oxygen atom to the nitrogen. In vitro studies on piperidine have shown the formation of metabolites such as N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide.

It is important to note that N-aminopiperidine itself has been investigated for its potential toxicity. In studies with SV40-T-antigen-immortalized human liver derived (THLE) cells, no toxicity was observed when the cells were directly incubated with N-aminopiperidine. nih.gov

Table 1: Metabolic Transformations Related to N-Aminopiperidine Formation

Precursor CompoundMetabolic ReactionResulting Metabolite/Intermediate
RimonabantOxidative Dehydrogenation & Amide CleavageN-Aminopiperidine, Iminium Ion
RimonabantHydroxylation3-hydroxy-piperidinyl Rimonabant
PiperidineN-OxidationN-hydroxypiperidine, 2,3,4,5-tetrahydropyridine-1-oxide

Isozyme Mapping of Metabolic Enzymes

The metabolic conversion of rimonabant to N-aminopiperidine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 has been identified as the major enzyme responsible for the metabolism of rimonabant. ahajournals.orgdrugbank.com

In vitro studies using human liver microsomes and recombinant human CYP enzymes have confirmed the central role of CYP3A4 in the biotransformation of rimonabant. nih.gov Furthermore, research utilizing human liver-derived cells (THLE cells) transfected with various human cytochrome P450 enzymes demonstrated that the formation of N-aminopiperidine from rimonabant occurs in cells expressing CYP3A4 (THLE-3A4 cells). nih.gov

Rimonabant has also been shown to be a time-dependent inhibitor of CYP3A4, indicating a strong interaction with this enzyme. nih.gov While CYP3A4 is the principal enzyme, the potential involvement of other CYP isozymes in the metabolism of either the parent compound or its metabolites cannot be entirely ruled out without further specific investigation. For instance, studies on other piperidine-containing drugs have sometimes shown minor contributions from enzymes like CYP2D6, although in the case of 4-aminopiperidines, CYP2D6 was found to catalyze different reactions such as aromatic hydroxylation rather than N-dealkylation.

Table 2: Isozyme Involvement in Metabolism Leading to N-Aminopiperidine

Parent CompoundPrimary Metabolizing EnzymeMetabolic Pathway
RimonabantCYP3A4Oxidative Dehydrogenation, Amide Cleavage

Computational and Theoretical Studies

Molecular Modeling and Docking Analysis

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding the molecular basis of ligand-receptor interactions.

Ligand-Receptor Interaction Elucidation

Computational studies on analogs and parent compounds of N-Aminopiperidine hydrochloride have provided insights into its potential binding modes. For instance, in studies of Rimonabant (B1662492) and its analogs, the piperidine (B6355638) moiety is crucial for anchoring the ligand within the binding pocket of the CB1 receptor. nih.gov Docking studies reveal that the piperidine ring often engages in hydrophobic interactions with non-polar residues of the receptor. nih.gov

Table 1: Potential Ligand-Receptor Interactions for this compound
Interaction TypePotential Interacting ResiduesContributing Moiety of N-Aminopiperidine
Hydrophobic InteractionsLeucine, Valine, PhenylalaninePiperidine Ring
Hydrogen BondingSerine, Threonine, AspartateN-amino group
Electrostatic Interactions (Salt Bridge)Aspartic Acid, Glutamic AcidProtonated N-amino group (hydrochloride)

Structure-Based Ligand Optimization

The insights gained from docking analyses are pivotal for structure-based ligand optimization. By understanding how this compound fits into a binding pocket, medicinal chemists can design derivatives with improved potency and selectivity. For example, if the piperidine ring is found to be in a spacious hydrophobic pocket, it could be functionalized with additional lipophilic groups to enhance van der Waals interactions.

Conversely, if the N-amino group is not optimally positioned for hydrogen bonding, the piperidine ring can be conformationally constrained or substituted to orient the amino group more favorably. The development of novel CB1 receptor antagonists has often relied on such structure-based design strategies, modifying the piperidine core of parent molecules like Rimonabant to achieve better pharmacological profiles. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor complexes, offering a deeper understanding of the stability of interactions and conformational changes over time. mdpi.com While specific MD simulations for this compound are not extensively documented, studies on related compounds offer a clear picture of the methodology and potential findings. nih.govnih.gov

An MD simulation of this compound within a receptor binding site would typically be run for several nanoseconds to observe the dynamic behavior of the complex. nih.gov Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the ligand's position and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations could confirm the stability of hydrogen bonds and hydrophobic contacts predicted by docking studies and reveal the role of water molecules in mediating ligand-receptor interactions. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations
ParameterInformation ProvidedRelevance to this compound
Root-Mean-Square Deviation (RMSD)Stability of the ligand-receptor complex over time.Indicates if the binding pose is stable.
Root-Mean-Square Fluctuation (RMSF)Flexibility of protein residues.Identifies key flexible residues at the binding site.
Hydrogen Bond AnalysisOccupancy of specific hydrogen bonds.Quantifies the stability of key polar interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

Correlation of Structural Features with Biological Activity

In the context of this compound, a QSAR study would typically involve a dataset of piperidine derivatives with known activities against a particular target, such as the CB1 receptor. acs.orgnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.com Such models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. For cannabinoid receptor antagonists, QSAR studies have highlighted the importance of features like the size and shape of the piperidine substituent. nih.gov

Analysis of Electrostatic and Hydrophobic Contributions to Binding Affinity

Advanced QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, and hydrophobic fields affect biological activity. acs.orgnih.gov

For a series of N-Aminopiperidine analogs, a CoMFA study could generate a map indicating that a positive electrostatic potential (favored by an electron-withdrawing group) in a certain region increases binding affinity, while a bulky substituent in another area is detrimental. These analyses offer a detailed 3D perspective on the structure-activity relationship, guiding the rational design of more potent ligands. nih.gov The hydrophobic contributions of the piperidine ring and the electrostatic nature of the protonated amino group would be key factors in such an analysis.

Density Functional Theory (DFT) Studies in Mechanistic Investigations

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms, offering insights into transition states, reaction intermediates, and energy profiles. While specific DFT studies exclusively detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its formation and reactivity can be understood through kinetic and mechanistic studies of its synthesis, which can be further elucidated by DFT.

The formation of N-aminopiperidine (NAPP) from piperidine and a nitrogen source, such as monochloramine or hydroxylamine-O-sulfonic acid (HOSA), has been investigated. researchgate.netscispace.com Kinetic studies on the reaction with HOSA suggest that the formation of N-aminopiperidine follows a second-order nucleophilic substitution (SN2) mechanism. researchgate.net In this proposed mechanism, the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic nitrogen of HOSA, leading to the formation of the N-N bond and the displacement of the sulfonate leaving group.

The following table summarizes the key aspects of the kinetic model for N-aminopiperidine synthesis:

Parameter Description Significance
Reaction Order First-order with respect to both piperidine and HOSA.Consistent with an SN2 mechanism. researchgate.net
Rate Constant (k₁) Governs the rate of N-aminopiperidine formation.A higher k₁ value indicates a faster reaction.
Secondary Reaction Oxidation of N-aminopiperidine by HOSA.Competes with the main reaction and reduces the yield. researchgate.net
Optimal Conditions Excess piperidine (molar ratio p ≥ 8) and controlled pH.Maximizes the yield of N-aminopiperidine. scispace.com

While experimental kinetic studies provide a macroscopic view of the reaction, DFT calculations could offer a detailed, atomistic picture of the SN2 reaction pathway. Such studies would involve:

Geometry Optimization: Determining the equilibrium geometries of the reactants, transition state, and products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products, confirming the connectivity of the transition state.

DFT studies on analogous amine reactions have successfully elucidated reaction mechanisms, providing detailed energy profiles and structural information about transition states. For example, DFT has been used to study the mechanism of reaction between aminoguanidine (B1677879) and methylglyoxal, identifying intermediates, transition states, and free-energy profiles for each elementary step. nih.gov Similarly, the amine-mediated ring-opening polymerization of N-carboxyanhydrides has been investigated using DFT, revealing the rate-determining steps and the influence of the amine initiator. nih.gov These studies highlight the potential of DFT to provide a deeper understanding of the mechanistic details of N-aminopiperidine formation and its subsequent reactions.

Conformational Analysis and Molecular Switching Mechanisms

The piperidine ring in this compound is not planar and exists in various conformations. The most stable conformation is typically the chair form, which minimizes steric and torsional strain. However, other conformations, such as the twist-boat, are also possible and can be populated at higher temperatures or upon interaction with other molecules. The presence of the amino group on the nitrogen atom introduces additional conformational complexity.

The amino group can exist in either an axial or equatorial position relative to the piperidine ring. The relative stability of these two conformers is determined by a balance of steric and electronic effects. Generally, for N-substituted piperidines, the substituent prefers the equatorial position to minimize steric interactions with the axial hydrogens on the ring.

Computational studies on related azapeptides, which contain a nitrogen atom in the peptide backbone, provide insights into the conformational preferences that can be extrapolated to N-aminopiperidine. mdpi.com These studies, often employing DFT, analyze the various possible conformations arising from the rotation around single bonds and the formation of intramolecular hydrogen bonds. The relative energies of different conformers are calculated to determine the most stable structures.

The following table presents a hypothetical comparison of the relative energies of different conformers of N-Aminopiperidine, based on general principles of piperidine conformational analysis. The values are illustrative and would require specific DFT calculations for this compound for precise quantification.

Conformer Amino Group Position Piperidine Ring Conformation Relative Energy (kcal/mol) Key Features
1 EquatorialChair0.0 (Reference)Most stable conformer, minimizes steric strain.
2 AxialChair> 0.5Higher energy due to 1,3-diaxial interactions.
3 EquatorialTwist-Boat~ 5-6Significantly higher energy than the chair form.
4 AxialTwist-Boat> 5-6High energy due to both ring strain and axial substituent.

The concept of molecular switching involves the controlled transition between two or more stable or metastable states of a molecule, often triggered by an external stimulus such as light, pH, or binding to a receptor. While specific molecular switching mechanisms involving this compound are not well-documented, its conformational flexibility suggests potential for such behavior.

The equilibrium between the axial and equatorial conformers of the amino group could, in principle, be modulated by changes in the molecular environment. For instance, protonation of the amino group in this compound can influence the conformational equilibrium. The presence of the positive charge on the nitrogen could alter the electrostatic interactions within the molecule and with its surroundings, potentially shifting the preference for the axial or equatorial position.

Furthermore, the interaction of this compound with a biological target, such as a receptor or enzyme, could stabilize a specific conformation. This "conformational selection" is a key principle in drug design, where a ligand adopts a specific shape to fit into a binding pocket. DFT and molecular dynamics simulations are crucial tools for studying these interactions and understanding the conformational changes that occur upon binding.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Compound Analysis and Process Monitoring

Chromatography is a fundamental tool for the separation, identification, and quantification of N-Aminopiperidine hydrochloride and its related impurities. Different chromatographic methods offer specific advantages for various analytical challenges.

Gas chromatography with flame ionization detection (GC-FID) is a robust and sensitive method for the quantitative analysis of volatile and semi-volatile compounds. While specific GC-FID methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally similar compounds like 3-aminopiperidine (3-AMP) provide a strong precedent for its analysis. A direct injection GC-FID method has been successfully developed for the quantification of 3-AMP in the presence of other process-related impurities and solvents. asianpubs.org This approach avoids the need for derivatization, simplifying sample preparation. asianpubs.org

A typical GC-FID method for a related aminopiperidine compound is detailed in the table below.

Table 1: Example GC-FID Parameters for Aminopiperidine Analysis

Parameter Condition
Column Diphenyl dimethyl polysiloxane stationary phase (30 m x 0.53 mm ID, 5.0 µm thickness)
Carrier Gas Helium
Detector Flame Ionization Detector (FID) at 240°C
Oven Program Initial temperature 200°C, hold for 2 min, ramp at 20°C/min to a final temperature and hold for 11 min
Injection Mode Direct Injection

This type of method demonstrates high sensitivity, with a limit of quantification (LOQ) and limit of detection (LOD) for 3-AMP reported at 1.4 µg/mL and 0.4 µg/mL, respectively. researchgate.net

For non-volatile or thermally labile compounds, liquid chromatography is the preferred analytical technique. This compound, being a salt, is well-suited for LC analysis. Charged Aerosol Detection (CAD) is a universal detection method that provides a response proportional to the mass of the analyte, making it valuable for compounds that lack a UV chromophore, such as N-Aminopiperidine.

Research on the analysis of 3-aminopiperidine has shown that a mixed-mode chromatography column, which combines ion-exchange and reversed-phase retention mechanisms, coupled with CAD, provides a sensitive and non-derivatization method for its determination. researchgate.netresearchgate.net This approach overcomes the challenges of analyzing highly polar basic compounds that are poorly retained on traditional reversed-phase columns. researchgate.net The use of volatile buffer solutions in the mobile phase makes this method compatible with mass spectrometry. researchgate.net

Table 2: Example LC-CAD Parameters for Aminopiperidine Analysis

Parameter Condition
Column Mixed-mode (Ion-Exchange/Reversed-Phase)
Detector Charged Aerosol Detector (CAD)
Mobile Phase Volatile buffer system (e.g., ammonium (B1175870) formate) with an organic modifier (e.g., acetonitrile)
Detection Principle Nebulization of eluent, charging of aerosol particles, and measurement of the resulting electrical charge

The potential for stereoisomerism exists in derivatives of N-Aminopiperidine. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the primary method for the separation and quantification of enantiomers. For the related compound, 3-aminopiperidine, which is a chiral molecule, several chiral HPLC methods have been developed. sigmaaldrich.comresearchgate.net

Since 3-aminopiperidine lacks a strong UV chromophore, a pre-column derivatization step is often employed to introduce a UV-active moiety, allowing for sensitive detection. researchgate.net A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which reacts with the amino group. researchgate.net The separation of the derivatized enantiomers is then achieved on a chiral column, such as a Chiralpak AD-H. researchgate.net

Table 3: Example Chiral HPLC Parameters for Aminopiperidine Stereoisomer Analysis

Parameter Condition
Derivatizing Agent p-Toluene Sulfonyl Chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethyl amine in ethanol
Flow Rate 0.5 mL/min
Detector UV at 228 nm

Such methods can achieve excellent resolution (greater than 4.0) between the enantiomers, allowing for accurate determination of enantiomeric purity. researchgate.net

The analytical methods developed for aminopiperidines are not only for final product analysis but are also crucial for in-process monitoring of synthetic reactions. asianpubs.org The simplicity and speed of direct injection GC-FID, for instance, make it well-suited for analyzing reaction monitoring samples, which may be unpurified and contain various process-related impurities and solvents. asianpubs.orgresearchgate.net By tracking the consumption of starting materials and the formation of products and byproducts, chemists can optimize reaction conditions and ensure the desired outcome.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its related substances. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This technique is particularly useful for identifying unknown impurities and degradation products.

In studies on the forced degradation of related aminopiperidines, GC-MS has been used to identify and confirm the structure of degradants formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. asianpubs.orgresearchgate.net For example, in the base-catalyzed degradation of a product containing a 3-aminopiperidine moiety, a specific degradation product was identified and its mass was confirmed by GC-MS analysis. asianpubs.orgresearchgate.net This information is vital for understanding the stability of the compound and for developing stable formulations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of organic molecules like this compound.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the piperidine (B6355638) ring protons typically appear as multiplets in the aliphatic region of the ¹H NMR spectrum. The protons alpha to the ring nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the protons at the C3, C5, and C4 positions. Similarly, in the ¹³C NMR spectrum, the alpha carbons (C2, C6) would resonate at a lower field than the beta (C3, C5) and gamma (C4) carbons. gtfch.orgnih.gov The protonation of the amino group to form the hydrochloride salt would further influence the chemical shifts, generally causing a downfield shift for adjacent nuclei.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Aminopiperidine Moiety

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2, C6~2.8 - 3.2~50 - 55
C3, C5~1.6 - 1.9~25 - 30
C4~1.4 - 1.7~22 - 26
-NH₂Variable (broad)-

Note: Values are estimates based on related piperidine structures and are subject to change based on solvent and salt form.

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, provides direct information about the chemical environment of the nitrogen atoms. rsc.orgnih.gov this compound contains two distinct nitrogen atoms: the tertiary ring nitrogen (N1) and the primary exocyclic amino nitrogen. These two nuclei are expected to have different ¹⁵N chemical shifts. Based on data for related piperidines and aliphatic amines, the chemical shifts can be estimated. Protonation of the nitrogens to form the hydrochloride salt significantly affects their chemical shifts, typically causing a shielding (upfield shift) relative to the free base. nih.gov

Interactive Data Table: Predicted ¹⁵N NMR Chemical Shifts for this compound

Nitrogen AtomFunctional Group TypePredicted ¹⁵N Chemical Shift Range (ppm, rel. to NH₃)
N1 (ring)Tertiary Aliphatic Amine (protonated)30 - 110
N (amino)Primary Aliphatic Amine (protonated)20 - 60

Note: Chemical shifts are referenced to liquid NH₃. The exact values depend on solvent, pH, and concentration.

Enantiomeric Excess Determination: this compound is an achiral molecule and therefore does not exist as enantiomers. However, NMR spectroscopy is a primary method for determining the enantiomeric excess (ee) of chiral molecules, and this technique would be applicable to chiral derivatives of piperidine. gtfch.orgsigmaaldrich.comresearchgate.net The method involves converting the enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), or by using a chiral solvating agent (CSA). wikipedia.orgresearchgate.net The resulting diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the direct calculation of the enantiomeric excess. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the amine and aliphatic C-H bonds. nih.gov

The primary amino group (-NH₂) gives rise to two characteristic N-H stretching bands. libretexts.org The presence of the hydrochloride salt would result in broad absorptions corresponding to the N⁺-H stretching vibrations of the ammonium groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3250 - 3400Medium (often two bands)
N⁺-H StretchAmmonium Salt2400 - 3200Strong, Broad
C-H StretchAliphatic (CH₂)2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1580 - 1650Medium to Strong
C-N StretchAliphatic Amine1020 - 1250Medium to Weak

Note: The broadness and position of N-H stretches are highly dependent on hydrogen bonding and salt formation.

Chiral Analysis Methods

As previously stated, this compound is an achiral compound. Therefore, chiral analysis methods are not required for the compound itself. The following sections describe methodologies that would be applied for the enantioselective analysis of related chiral piperidine derivatives or potential chiral products synthesized from N-Aminopiperidine. gtfch.orgsigmaaldrich.com

Enantioselective gas chromatography (GC) is a high-resolution technique for separating enantiomers. Two main approaches are used:

Direct Separation: This method employs a chiral stationary phase (CSP) coated onto the capillary column. Common CSPs are based on cyclodextrin derivatives. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. The choice of the specific cyclodextrin derivative is critical for achieving resolution. rsc.org

Indirect Separation: In this approach, the enantiomeric mixture is first derivatized by reacting it with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.net Since diastereomers have different physical properties, they can be separated on a standard, achiral GC column. For chiral amines, common CDAs include (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTP-Cl) or trifluoroacetyl-L-prolyl chloride (L-TPC). wikipedia.org This method is robust but requires a quantitative and racemization-free derivatization step.

For any chiral amine, derivatization is often necessary to improve volatility and thermal stability for GC analysis, irrespective of the column type.

Chiral derivatization is a powerful strategy not only for chromatographic separation but also for spectroscopic analysis, primarily NMR. researchgate.net As discussed in section 6.3.1, reacting a chiral analyte with a CDA creates diastereomers with distinct spectroscopic properties.

For a chiral primary amine, derivatization with an agent like o-phthalaldehyde (OPA) in the presence of a chiral thiol can create diastereomeric isoindoles. These derivatives often contain a chromophore, making them suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The differing spatial arrangements of the diastereomers can also be distinguished by ¹H NMR spectroscopy.

Another advanced strategy involves three-component derivatization, for example, reacting a chiral primary amine with 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL. wikipedia.org This reaction quantitatively forms structurally rigid diastereomeric iminoboronate esters that exhibit well-resolved signals in the ¹H NMR spectrum, allowing for precise determination of enantiomeric purity. wikipedia.org

Optical Rotation Measurements

While this compound is an achiral molecule and therefore does not exhibit optical activity itself, the assessment of optical rotation is a critical analytical technique in its quality control. This measurement is not intended to characterize the bulk substance but rather to detect and quantify the presence of chiral impurities. The presence of such impurities can arise from chiral starting materials, reagents, or catalysts used during the synthesis, or from side reactions that may produce chiral derivatives of piperidine.

The stereoisomeric purity of related pharmaceutical compounds is a significant factor in their efficacy and safety. For instance, the analysis of piperidine derivatives such as (R)-piperidin-3-amine dihydrochloride requires methods to control its corresponding (S)-enantiomer. sigmaaldrich.comnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is often the preferred method for separating and quantifying enantiomers, sometimes requiring pre-column derivatization to introduce a chromophore for UV detection. nih.govresearchgate.net

In the context of this compound, optical rotation measurements would serve as a screening tool. A non-zero optical rotation value for a batch would indicate the presence of a chiral impurity, triggering further investigation using more specific techniques like chiral chromatography to identify and quantify the impurity. The specification for optical rotation would typically be set to not more than a specified value, close to zero, to ensure the absence of significant levels of optically active impurities.

Method Validation According to International Guidelines (e.g., ICH)

The validation of analytical procedures for this compound is essential to ensure that the methods are suitable for their intended purpose. This process is governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q2(R2). ich.org The objective is to demonstrate that the analytical procedure provides reliable, reproducible, and accurate results for the assessment of identity, purity, and quality of the compound.

Specificity and Selectivity Assays

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.org For this compound, this is typically demonstrated through a combination of techniques.

In chromatographic methods, such as HPLC, specificity is established by showing that the peak for this compound is free from interference from other components. This is achieved by:

Spiking Studies: The drug substance is spiked with known impurities and potential degradation products to demonstrate that they are well-separated from the main analyte peak. ich.org

Forced Degradation Studies: Samples are subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The analytical method must be able to resolve the this compound peak from all generated degradation product peaks. ajpsonline.comnih.gov

Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis is performed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

If impurity standards are not available, specificity can be demonstrated by comparing the results from the proposed analytical method with those from a second, well-characterized procedure, such as a pharmacopoeial method or another validated independent method. ich.org

Forced Degradation Studies to Identify Degradation Products

Forced degradation, or stress testing, is a critical component of developing and validating stability-indicating analytical methods. nih.govlubrizolcdmo.com These studies are designed to identify the likely degradation products that could form under various conditions, which helps in establishing degradation pathways and demonstrating the specificity of the analytical methods. nih.govlubrizolcdmo.com For this compound, a typical forced degradation study would involve the following conditions:

Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. Amine hydrochlorides can be susceptible to various reactions under these conditions.

Oxidative Degradation: The substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to assess its susceptibility to oxidation. Amines are known to be susceptible to oxidation, potentially forming N-oxides or other related substances. nih.gov

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80°C) to evaluate its thermal stability.

Photodegradation: The drug substance is exposed to light of a specified wavelength (e.g., UV and visible light) as per ICH Q1B guidelines to assess its photosensitivity.

The goal is to achieve a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API). lubrizolcdmo.com Over-stressing can lead to the formation of secondary degradation products not relevant to actual stability studies. nih.gov The resulting stressed samples are then analyzed to identify and separate the degradation products from the parent compound.

Table 1: Illustrative Forced Degradation Results for this compound

Stress ConditionDuration/Concentration% DegradationNumber of DegradantsRemarks
0.1 M HCl24 hrs at 60°C8.5%2Major degradant at RRT 0.85
0.1 M NaOH8 hrs at 60°C12.2%3Significant degradation observed
3% H₂O₂12 hrs at RT15.5%2Susceptible to oxidation
Thermal48 hrs at 80°C4.1%1Relatively stable to heat
Photolytic7 days (ICH Q1B)2.5%1Stable under photolytic stress

This table is for illustrative purposes only. RRT = Relative Retention Time.

Precision and Accuracy Assessments

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels as per ICH guidelines:

Repeatability: The precision under the same operating conditions over a short interval of time. It is assessed by a minimum of six replicate determinations at 100% of the test concentration.

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Reproducibility: Assesses the precision between different laboratories (collaborative studies), which is often considered during the standardization of a method.

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiking). The accuracy is then calculated as the percentage of recovery by the assay. This should be performed for at least three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

Table 2: Example of Accuracy Assessment for this compound Assay

Spike LevelAmount Added (mg)Amount Recovered (mg)% RecoveryMean % Recovery
80%8.027.9899.50%99.62%
8.018.0099.88%
8.058.0099.38%
100%10.0110.05100.40%100.17%
10.0310.0299.90%
9.9810.02100.40%
120%12.0412.0199.75%99.99%
12.0112.05100.33%
11.9911.9899.92%

This table is for illustrative purposes only.

Impurity Profiling and Control

Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance. nih.govresearchgate.net Regulatory authorities like the ICH require stringent control over impurities to ensure the safety and efficacy of pharmaceutical products. researchgate.net For this compound, impurities can originate from various sources, including starting materials, intermediates from the synthesis (e.g., nitrosopiperidine), by-products, and degradation products. nih.govgoogle.com

Establishing Detection and Quantification Limits for Impurities

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity control methods. They define the sensitivity of the analytical procedure.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It represents the point at which the signal can be reliably distinguished from the background noise. pharmaguru.co

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

According to ICH Q2(R1) guidelines, LOD and LOQ can be determined by several methods, most commonly:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ. pharmaguru.co

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ are calculated using the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines or the standard deviation of blank sample responses, and the slope (S) of the calibration curve.

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For impurity profiling of this compound, the LOQ of the analytical method must be at or below the reporting threshold defined by ICH Q3A guidelines. fda.gov

Table 3: Hypothetical LOD and LOQ for Potential Impurities in this compound

Impurity NameRetention Time (min)LOD (µg/mL)LOD (% w/w)LOQ (µg/mL)LOQ (% w/w)Method
Piperidine2.50.050.005%0.150.015%S/N Ratio
Nitrosopiperidine4.80.030.003%0.100.010%S/N Ratio
Unidentified Impurity A6.20.040.004%0.120.012%Calibration Curve
Unidentified Impurity B7.10.060.006%0.180.018%Calibration Curve

This table is for illustrative purposes only and assumes a sample concentration of 1 mg/mL for % w/w calculation.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel N-Aminopiperidine Hydrochloride Analogues with Enhanced Specificity and Potency

The core structure of N-aminopiperidine serves as a valuable building block for creating new and improved drug candidates. sigmaaldrich.com Researchers are actively designing and synthesizing novel analogues to achieve greater specificity for their biological targets and to increase their therapeutic potency. This involves modifying the piperidine (B6355638) ring and the amino group with various chemical moieties to fine-tune the molecule's properties. nih.gov For instance, the introduction of different aryl or alkyl groups can significantly influence how the molecule interacts with its target protein, potentially leading to more effective and safer drugs. nih.govnih.gov

A key strategy in this area is the hybridization of the N-aminopiperidine scaffold with other known pharmacophores. This approach aims to combine the beneficial properties of different molecular fragments to create a single, more effective compound. researchgate.net The synthesis of these new analogues often employs advanced chemical techniques to control the stereochemistry of the final product, which is crucial for biological activity. nih.gov The ultimate goal is to develop drug candidates with optimized efficacy and a reduced likelihood of off-target effects.

Exploration of New Therapeutic Areas for this compound Scaffolds

The inherent versatility of the N-aminopiperidine scaffold has prompted investigations into its potential application across a wide range of diseases. encyclopedia.pubijnrd.org While derivatives have shown promise in areas like neurodegenerative diseases and pain management, researchers are now exploring their utility in other therapeutic fields. nih.govnih.gov

Recent studies have highlighted the potential of piperidine-containing compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijnrd.orgajchem-a.comnih.gov For example, certain 4-aminopiperidine (B84694) derivatives have been identified as inhibitors of hepatitis C virus (HCV) assembly. nih.gov The modular nature of the N-aminopiperidine structure allows for the generation of large libraries of diverse compounds, which can be screened against various biological targets to identify new therapeutic leads. nih.gov This exploration into new therapeutic areas could lead to the development of first-in-class medicines for a variety of unmet medical needs.

Development of Sustainable and Scalable Synthetic Processes for Industrial Applications

As promising N-aminopiperidine-based drug candidates emerge, the development of sustainable and scalable synthetic processes becomes paramount for their industrial production. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and multiple complex steps, which can be costly and environmentally unfriendly. google.com

Consequently, there is a strong focus on developing "green chemistry" approaches to the synthesis of this compound and its derivatives. nih.govrasayanjournal.co.in These methods prioritize the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption. unibo.it For example, new strategies for the synthesis of N-aminopiperidine using reagents like hydroxylamine-O-sulfonic acid are being explored to improve yield and simplify purification processes. scispace.comscirp.orgresearchgate.net The implementation of continuous flow technologies is also being investigated to enable more efficient and controlled large-scale production. nih.gov These advancements are crucial for making these potentially life-saving drugs more accessible and affordable.

Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems

A thorough understanding of how N-aminopiperidine derivatives interact with their biological targets at the molecular level is essential for rational drug design and optimization. While some mechanisms of action have been identified, further research is needed to fully elucidate the intricate details of these interactions.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about how these compounds bind to their target proteins. This knowledge can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity and selectivity. By understanding these molecular mechanisms, chemists can design new analogues with improved properties. For instance, knowing the precise binding mode allows for the targeted modification of the N-aminopiperidine scaffold to enhance its interaction with the active site of an enzyme or receptor. tandfonline.com

Integration of Advanced Computational Methods in Drug Discovery and Design

The use of advanced computational methods is revolutionizing the drug discovery and design process for N-aminopiperidine-based compounds. beilstein-journals.orgazolifesciences.combeilstein-journals.org These in silico tools allow researchers to screen vast virtual libraries of molecules, predict their biological activity, and optimize their properties before they are even synthesized in the laboratory. nih.govnih.gov

Techniques like molecular docking and molecular dynamics simulations are used to model the interaction between N-aminopiperidine analogues and their biological targets. beilstein-journals.orgnih.gov This allows for the prediction of binding affinities and the identification of key structural features required for activity. tandfonline.com Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structure of these compounds with their biological effects, further guiding the design of more potent and selective molecules. nih.gov By integrating these computational approaches, the drug discovery process can be significantly accelerated, reducing the time and cost associated with bringing new therapies to patients. azolifesciences.comnih.gov

Q & A

Q. What are the common synthesis methods for N-Aminopiperidine hydrochloride (NAPP), and how are reaction conditions optimized?

NAPP is typically synthesized via nucleophilic substitution using hydroxylamine-O-sulfonic acid (HOSA) and piperidine. Key parameters include maintaining non-stoichiometric conditions (HOSA excess) and a buffered medium (pH 8–9) to suppress side reactions like NAPP degradation . Optimization involves adjusting temperature (293–298 K), reaction time (4–6 hours), and phase-separation techniques (e.g., liquid-liquid extraction with dichloromethane) to achieve yields >90% .

Q. How can researchers purify NAPP and validate its purity?

Purification involves distillation under reduced pressure (e.g., 30–50 mbar) to separate NAPP from piperidine and water. Phase diagrams (e.g., Figure 8–9 in ) guide solvent selection and distillation trajectories. Validation includes NMR (¹H/¹³C), IR spectroscopy (N-H stretch at ~3300 cm⁻¹), and HPLC with UV detection (λ = 254 nm) to confirm >98% purity .

Q. What safety protocols are critical when handling NAPP in the lab?

Follow OSHA HCS guidelines: use PPE (gloves, goggles), ensure ventilation, and avoid inhalation/skin contact. Store in airtight containers at 2–8°C. Decontaminate spills with 5% acetic acid, and dispose of waste via licensed hazardous waste services . Training on SDS and emergency procedures (e.g., eye rinsing, fresh air supply) is mandatory .

Advanced Research Questions

Q. How can nonlinear kinetic models resolve contradictions in reported NAPP synthesis yields?

Discrepancies often arise from competing degradation pathways (e.g., hydrolysis). Apply the Homotopy Perturbation Method (HPM) to solve coupled rate equations (e.g., d[NAPP]/dt = k₃[Piperidine][HOSA] - k₄[NAPP]). This analytical approach accounts for time-dependent variables and validates experimental rate constants (e.g., k₃ = 0.12 L/mol·s at 293 K ) against mechanistic assumptions .

Q. What thermodynamic considerations are essential for scaling up NAPP synthesis?

Calculate reaction enthalpy (ΔH) via isoplethic thermal analysis to determine heating requirements for anhydrous conditions. Solvent effects (e.g., using a piperidine-water azeotrope) reduce energy demand by 15–20% compared to pure piperidine. Phase equilibria data (e.g., miscibility gaps in Figure 8 ) inform reactor design to prevent clogging during distillation .

Q. How can researchers optimize NAPP yield when using impure starting materials?

Implement Design of Experiments (DoE) to identify critical factors:

  • Factors : HOSA purity (>95%), piperidine/water ratio (66% w/w azeotrope), and mixing efficiency.
  • Response surface modeling predicts optimal conditions (e.g., 298 K, 5-hour reaction time) to mitigate impurities. Validate with LC-MS to detect byproducts (e.g., N-nitroso derivatives) .

Q. What advanced characterization techniques resolve structural ambiguities in NAPP derivatives?

For hydrazide derivatives (e.g., H₂GaN(H)-NC₅H₁₀), use single-crystal XRD to confirm bond angles/distances and ¹H-¹⁵N HMBC NMR to trace N-H coupling. IR spectroscopy (Ga-N stretches at 450–500 cm⁻¹) and TGA (decomposition >320°C) further validate stability .

Q. How do solvent polarity and pH affect NAPP’s reactivity in downstream applications?

In polar aprotic solvents (e.g., DMF), NAPP acts as a nucleophile in SN₂ reactions (e.g., alkylation). Adjust pH to 7–8 to balance protonation (pKₐ ~9.5) and maintain reactivity. Kinetic studies in buffered media show a 30% rate increase at pH 8 versus pH 10 due to reduced deactivation .

Methodological Resources

  • Kinetic Modeling : Labarthe et al. (2012) provide rate equations for NAPP synthesis and degradation .
  • Phase Diagrams : Figure 8–9 in detail distillation trajectories for solvent optimization.
  • Safety Protocols : University of Georgia’s SOP template outlines lab-specific risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.